Cas no 298210-02-3 (5H,6H,6aH,7H,7aH-cyclopropacisoquinoline-6a-carboxylic acid)

5H,6H,6aH,7H,7aH-cyclopropacisoquinoline-6a-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1aH-Cycloprop[c]isoquinoline-1a-carboxylic acid, 1,2,3,7b-tetrahydro-
- 5H,6H,6aH,7H,7aH-cyclopropacisoquinoline-6a-carboxylic acid
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- Inchi: 1S/C11H11NO2/c13-10(14)11-5-9(11)8-4-2-1-3-7(8)6-12-11/h1-4,9,12H,5-6H2,(H,13,14)
- InChI Key: ZMBCPKWGAHHDLH-UHFFFAOYSA-N
- SMILES: C1C2=C(C=CC=C2)C2CC2(C(O)=O)N1
5H,6H,6aH,7H,7aH-cyclopropacisoquinoline-6a-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-150308-0.1g |
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid |
298210-02-3 | 0.1g |
$2307.0 | 2023-05-24 | ||
Enamine | EN300-150308-0.05g |
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid |
298210-02-3 | 0.05g |
$2201.0 | 2023-05-24 | ||
Enamine | EN300-150308-2500mg |
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid |
298210-02-3 | 2500mg |
$5136.0 | 2023-09-27 | ||
Enamine | EN300-150308-1000mg |
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid |
298210-02-3 | 1000mg |
$2620.0 | 2023-09-27 | ||
Enamine | EN300-150308-5.0g |
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid |
298210-02-3 | 5g |
$7600.0 | 2023-05-24 | ||
Enamine | EN300-150308-2.5g |
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid |
298210-02-3 | 2.5g |
$5136.0 | 2023-05-24 | ||
Enamine | EN300-150308-50mg |
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid |
298210-02-3 | 50mg |
$2201.0 | 2023-09-27 | ||
Enamine | EN300-150308-5000mg |
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid |
298210-02-3 | 5000mg |
$7600.0 | 2023-09-27 | ||
Enamine | EN300-150308-100mg |
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid |
298210-02-3 | 100mg |
$2307.0 | 2023-09-27 | ||
Enamine | EN300-150308-0.5g |
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid |
298210-02-3 | 0.5g |
$2516.0 | 2023-05-24 |
5H,6H,6aH,7H,7aH-cyclopropacisoquinoline-6a-carboxylic acid Related Literature
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
Additional information on 5H,6H,6aH,7H,7aH-cyclopropacisoquinoline-6a-carboxylic acid
5H,6H,6aH,7H,7aH-Cyclopropacisoquinoline-6a-Carboxylic Acid: A Comprehensive Overview
CAS No. 298210-02-3, commonly referred to as 5H,6H,6aH,7H,7aH-cyclopropacisoquinoline-6a-carboxylic acid, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and structural complexity. The molecule's unique structure, featuring a cyclopropacisoquinoline framework with a carboxylic acid group, makes it a subject of interest for researchers exploring novel drug candidates and advanced materials.
The cyclopropacisoquinoline core of this compound is characterized by its rigid and planar structure, which contributes to its stability and potential for interaction with biological targets. Recent studies have highlighted the importance of such frameworks in drug design, particularly in the development of kinase inhibitors and other enzyme-targeting agents. The carboxylic acid group at the 6a position adds functional versatility, enabling the molecule to participate in hydrogen bonding and other non-covalent interactions that are critical for bioactivity.
Recent advancements in synthetic chemistry have made it possible to synthesize 5H,6H,6aH,7H,7aH-cyclopropacisoquinoline-6a-carboxylic acid with greater efficiency and precision. Researchers have employed innovative methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions to streamline the production process. These techniques not only enhance yield but also reduce the environmental footprint of the synthesis workflow.
In terms of pharmacological activity, this compound has shown promising results in preclinical studies. Its ability to modulate key cellular pathways makes it a potential candidate for treating various diseases, including cancer and inflammatory disorders. For instance, recent findings suggest that the compound exhibits selective inhibition against certain protein kinases involved in oncogenesis. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammation, offering new avenues for therapeutic intervention.
The structural uniqueness of 5H,6H,6aH,7H,7aH-cyclopropacisoquinoline-6a-carboxylic acid also lends itself to applications beyond medicine. Its rigid framework and functional groups make it a valuable component in materials science research. For example, derivatives of this compound have been investigated for their potential use in organic electronics and optoelectronic devices due to their ability to modulate light absorption and charge transport properties.
Looking ahead, ongoing research into this compound is expected to uncover even more applications across multiple disciplines. Collaborative efforts between chemists and biologists are paving the way for a deeper understanding of its molecular mechanisms and therapeutic potential. As our knowledge of this compound grows, so too does its relevance in addressing some of the most pressing challenges in modern science.
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